7-Chloro-4-iodopyrrolo[3,4-b]pyridine
Overview
Description
7-Chloro-4-iodopyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[3,4-b]pyridine core, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
The synthesis of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine involves several steps, typically starting with the functionalization of pyridine or pyrazole derivatives. One common method includes the halogenation of pyrrolo[3,4-b]pyridine using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions . Industrial production methods may involve large-scale halogenation reactions, followed by purification processes to obtain the desired compound with high purity.
Chemical Reactions Analysis
7-Chloro-4-iodopyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-4-iodopyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Chloro-4-iodopyrrolo[3,4-b]pyridine can be compared with other halogenated pyrrolo[3,4-b]pyridine derivatives, such as:
- 7-Chloro-4-bromopyrrolo[3,4-b]pyridine
- 7-Chloro-4-fluoropyrrolo[3,4-b]pyridine
- 7-Chloro-4-methylpyrrolo[3,4-b]pyridine
These compounds share similar core structures but differ in their halogen or substituent groups, which can influence their chemical reactivity and biological activity. The unique combination of chlorine and iodine in this compound provides distinct properties that make it a valuable compound for various applications.
Properties
IUPAC Name |
7-chloro-4-iodo-6H-pyrrolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(3-11-7)5(9)1-2-10-6/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMHRHVJSKTLAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CNC(=C2N=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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